molecular formula C9H15NO3S B1668294 Captopril CAS No. 62571-86-2

Captopril

Cat. No.: B1668294
CAS No.: 62571-86-2
M. Wt: 217.29 g/mol
InChI Key: FAKRSMQSSFJEIM-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Captopril is a potent, competitive inhibitor of angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a key regulator of blood pressure and a critical component of the renin-angiotensin-aldosterone system (RAAS). This compound is primarily used for the management of essential or renovascular hypertension, congestive heart failure, left ventricular dysfunction following myocardial infarction, and nephropathy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Captopril can be synthesized through several methods. One common method involves the reaction of L-proline with 2-methyl-3-mercaptopropionyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps like recrystallization to purify the final product. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Captopril undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the thiol group in this compound can be oxidized to form disulfides, while the carboxyl group can participate in esterification reactions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed: The major products formed from these reactions include this compound disulfide from oxidation and various esters from esterification reactions. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic applications .

Scientific Research Applications

Captopril has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying enzyme inhibition and reaction mechanisms. In biology, this compound is used to investigate the role of the renin-angiotensin-aldosterone system in various physiological processes. In medicine, this compound is extensively studied for its therapeutic effects in treating hypertension, heart failure, and diabetic nephropathy .

Mechanism of Action

Captopril exerts its effects by inhibiting the angiotensin-converting enzyme, thereby preventing the conversion of angiotensin I to angiotensin II. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart. The inhibition of angiotensin II formation also reduces the release of aldosterone, leading to decreased sodium and water retention .

Comparison with Similar Compounds

Captopril is often compared with other ACE inhibitors such as enalapril, lisinopril, and ramipril. While all these compounds inhibit the same enzyme, this compound is unique due to its thiol group, which contributes to its high potency and rapid onset of action. this thiol group can also cause side effects such as skin rashes and taste disturbances, which are less common with other ACE inhibitors .

List of Similar Compounds:
  • Enalapril
  • Lisinopril
  • Ramipril
  • Benazepril

This compound’s unique structure and rapid action make it a valuable therapeutic agent, despite its potential side effects. Its discovery and development have significantly advanced the treatment of cardiovascular diseases .

Biological Activity

Captopril, an angiotensin-converting enzyme (ACE) inhibitor, is primarily recognized for its role in managing hypertension and heart failure. However, its biological activities extend beyond these applications, showcasing a range of effects on cellular processes and immune responses. This article delves into the diverse biological activities of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions by inhibiting the ACE, which is crucial in the renin-angiotensin-aldosterone system (RAAS). This inhibition leads to decreased levels of angiotensin II, resulting in vasodilation, reduced blood pressure, and decreased workload on the heart. Additionally, this compound has been shown to modulate immune responses and apoptosis in various cell types.

Inhibition of Apoptosis

Recent studies have highlighted this compound's ability to inhibit apoptosis in T cells. A significant study demonstrated that this compound blocked activation-induced apoptosis in murine T cell hybridomas by inhibiting interleukin-2 (IL-2) synthesis and caspase-3-like activity. The results indicated that this compound effectively reduced cell death upon T cell activation with anti-CD3 antibodies.

Study Findings

  • Cell Proliferation : this compound inhibited T cell proliferation significantly when stimulated with anti-CD3 antibodies.
  • DNA Fragmentation : Activation-induced DNA fragmentation was reduced by this compound in a dose-dependent manner.
  • Fas Expression : this compound also modulated Fas and Fas ligand expression on T cells, contributing to its anti-apoptotic effects .

Impact on Systemic Inflammation

This compound's role extends into the modulation of systemic inflammation. A randomized controlled trial assessed the effects of this compound combined with telmisartan on inflammation markers in hemodialysis patients. The study found no statistically significant differences between treatment groups regarding demographic variables or treatment adherence, indicating a consistent response across participants .

Clinical Efficacy in Hypertension Management

This compound has been extensively studied for its efficacy in managing hypertension. A multicenter surveillance study involving 5,000 patients revealed that this compound effectively lowered blood pressure while maintaining a low incidence of adverse effects like rash and dysgeusia. The study reported a discontinuation rate due to side effects of only 5.5% over one year .

Study Parameter This compound Group Placebo Group Statistical Significance
Clinical Improvement80%27%p < 0.001
Ejection Fraction0.22 ± 0.020.18 ± 0.002p < 0.05
Exercise Tolerance614 ± 27 seconds483 ± 43 secondsp < 0.01

Effects on Heart Failure

In patients with refractory chronic congestive heart failure, this compound has shown significant clinical benefits. A placebo-controlled trial indicated that patients receiving this compound exhibited substantial improvements in functional class and exercise tolerance compared to those receiving placebo .

Key Findings

  • Patient Cohort : The study included patients resistant to digitalis and diuretics.
  • Efficacy : this compound resulted in a mean improvement in functional class value from 2.8 to 2.3 compared to minimal changes in the placebo group.
  • Safety Profile : The treatment was well-tolerated with minimal adverse events reported.

Q & A

Basic Research Questions

Q. What structural and mechanistic principles guided the rational design of captopril as an ACE inhibitor?

this compound was developed using a receptor-based design approach targeting the zinc-binding active site of angiotensin-converting enzyme (ACE). Its sulfhydryl group mimics the carboxyl group of the ACE substrate, enabling competitive inhibition. This design was informed by studies on the venom peptide teprotide, which revealed ACE's catalytic mechanism . Methodologically, crystallographic data and structure-activity relationship (SAR) studies were critical for optimizing binding affinity and selectivity .

Q. How can Quality by Design (QbD) principles be applied to optimize this compound formulations for controlled release?

QbD methodologies involve systematic experimentation with variables like polymer composition (e.g., HPMC K15M and ethylcellulose) to achieve target dissolution profiles. For example, a central composite design (CCD) can model the impact of excipient ratios on drug release kinetics, ensuring robustness in sustained-release formulations. Dissolution testing remains the critical quality attribute (CQA) for validation .

Q. What validated analytical methods are recommended for quantifying this compound in biological matrices?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used, offering retention times of ~3.1 minutes under optimized conditions (acetonitrile: 28–36% v/v, pH 2.8–3.6) . For higher sensitivity, LC-HRMS with a mass window of 1 ppm provides selective quantification in dried blood spots, minimizing matrix interference (e.g., m/z 218.0845 for this compound) .

Advanced Research Questions

Q. How do experimental variables (e.g., age, sex, dosage) influence the reproducibility of this compound's therapeutic outcomes in preclinical models?

Studies in renal injury models highlight confounding factors like mixed-sex cohorts and age ranges (3–12 months in rats), which increase data variability. To mitigate this, stratified randomization and covariance analysis (adjusting for age/sex) are recommended. For example, this compound’s efficacy in reducing HW/BW ratios in cardiomyopathic rats was significant only after controlling for these variables .

Q. What mechanisms explain this compound's antiangiogenic effects, and how can these be reconciled with its primary ACE inhibition role?

this compound inhibits endothelial cell migration and metalloproteinases (72-/92-kDa) via zinc chelation, independent of ACE. This biphasic dose-response (effective at <10 µM and millimolar ranges) suggests dual pathways: ACE-dependent vasodilation and ACE-independent antiangiogenesis. In vitro scratch assays and corneal neovascularization models are key for mechanistic validation .

Q. Why do contradictory results arise in studies investigating this compound's metabolic effects (e.g., insulin sensitivity, lipid profiles)?

In SHRSP-ZF rats, this compound failed to improve glucose, insulin, or triglyceride levels despite its antihypertensive action. This discrepancy may stem from tissue-specific ACE expression or compensatory pathways (e.g., RAAS upregulation). Dual inhibition strategies (e.g., combining this compound with PPAR-γ agonists) and tracer-based metabolic flux analysis are proposed to clarify these interactions .

Q. How can novel delivery systems (e.g., transdermal films, biosensors) enhance this compound's therapeutic applicability?

Niosomal-loaded transdermal films improve bioavailability by encapsulating this compound in non-ionic surfactants, achieving sustained release (>12 hours) with minimal dose requirements. For real-time monitoring, smartphone-integrated biosensors using N-CQDs-MnO₂ nanotubes enable dual-mode detection of this compound in plasma (LOD: 0.1 µM) .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting data on this compound's lifespan-extending effects in murine models?

The ITP study reported increased median lifespan in mice, but male results were inconclusive due to experimental artifacts. Replication with higher doses (planned by ITP) and strain-specific genetic profiling (e.g., C57BL/6 vs. BALB/c) are advised. Notably, mice lack hypertension-related mortality, necessitating alternative models (e.g., senescence-accelerated mice) .

Q. What methodological refinements address variability in this compound's pharmacokinetic (PK) studies?

Interspecies differences in absorption (e.g., low Caco-2 permeability vs. in vivo bioavailability) require physiologically based pharmacokinetic (PBPK) modeling. Parameterization with plasma protein binding (103.2% recovery in LC-MS) and enterohepatic recirculation data improves predictive accuracy .

Q. Tables for Key Findings

Parameter Value Study Model Reference
HW/BW Ratio Reduction3.23 × 10⁻³ (vs. 4.83 × 10⁻³ control)Rat cardiomyopathy
Anti-MMP Activity (IC₅₀)72-kDa: 12 µM; 92-kDa: 18 µMEndothelial cell assay
LC-HRMS LOD0.1 µMHuman plasma
Transdermal Release Duration>12 hoursNiosomal film

Properties

IUPAC Name

(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKRSMQSSFJEIM-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1253948-36-5
Record name L-Proline, 1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253948-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1037197
Record name Captopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1037197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Captopril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015328
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble, Freely soluble in water (approximately 160 mg/mL), Freely soluble in alcohol, chloroform, methylene chloride; sparingly soluble in ethyl acetate, 4.52e+00 g/L
Record name Captopril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01197
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Captopril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6527
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Captopril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015328
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

There are two isoforms of ACE: the somatic isoform, which exists as a glycoprotein comprised of a single polypeptide chain of 1277; and the testicular isoform, which has a lower molecular mass and is thought to play a role in sperm maturation and binding of sperm to the oviduct epithelium. Somatic ACE has two functionally active domains, N and C, which arise from tandem gene duplication. Although the two domains have high sequence similarity, they play distinct physiological roles. The C-domain is predominantly involved in blood pressure regulation while the N-domain plays a role in hematopoietic stem cell differentiation and proliferation. ACE inhibitors bind to and inhibit the activity of both domains, but have much greater affinity for and inhibitory activity against the C-domain. Captopril, one of the few ACE inhibitors that is not a prodrug, competes with ATI for binding to ACE and inhibits and enzymatic proteolysis of ATI to ATII. Decreasing ATII levels in the body decreases blood pressure by inhibiting the pressor effects of ATII as described in the Pharmacology section above. Captopril also causes an increase in plasma renin activity likely due to a loss of feedback inhibition mediated by ATII on the release of renin and/or stimulation of reflex mechanisms via baroreceptors. Captopril’s affinity for ACE is approximately 30,000 times greater than that of ATI., The local role of the renin angiotensin system (RAS) was documented recently beside its conventional systemic functions. Studies showed that the effector angiotensin II (AngII) alters bone health, while inhibition of the angiotensin converting enzyme (ACE-1) preserved these effects. The newly identified Ang1-7 exerts numerous beneficial effects opposing the AngII. Thus, the current study examines the role of Ang1-7 in mediating the osteo-preservative effects of ACEI (captopril) through the G-protein coupled Mas receptor using an ovariectomized (OVX) rat model of osteoporosis. 8 weeks after the surgical procedures, captopril was administered orally (40 mg/kg/day), while the specific Mas receptor blocker (A-779) was delivered at infusion rate of 400 ng/kg/1 min for 6 weeks. Bone metabolic markers were measured in serum and urine. Minerals concentrations were quantified in serum, urine and femoral bones by inductive coupled plasma mass spectroscopy (ICP-MS). Trabecular and cortical morphometry was analyzed in the right distal femurs using micro-CT. Finally, the expressions of RAS peptides, enzymes and receptors along with the receptor activator of NF-kappaB ligand (RANKL) and osteoprotegerin (OPG) were determined femurs heads. OVX animals markedly showed altered bone metabolism and mineralization along with disturbed bone micro-structure. Captopril significantly restored the metabolic bone bio-markers and corrected Ca2+ and P values in urine and bones of estrogen deficient rats. Moreover, the trabecular and cortical morphometric features were repaired by captopril in OVX groups. Captopril also improved the expressions of ACE-2, Ang1-7, Mas and OPG, while abolished OVX-induced up-regulation of ACE-1, AngII, Ang type 1 receptor (AT1R) and RANKL. Inhibition of Ang1-7 cascade by A-779 significantly eradicated captopril protective effects on bone metabolism, mineralization and micro-structure. A-779 also restored OVX effects on RANKL expression and ACE-1/AngII/AT1R cascade and down-regulated OPG expression and ACE-2/Ang1-7/Mas pathway. In line with the clinical observations of the bone-preservative properties following ACE-1 inhibition, local activation of ACE-2/Ang1-7/Mas signaling and suppressed osteoclastogenesis seem responsible for the osteo-preservative effect of captopril, which could offers a potential therapeutic value in treatment of disabling bone and skeletal muscular diseases.
Record name Captopril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01197
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Captopril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6527
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white, crystalline powder, Crystals from ethyl acetate/hexane

CAS No.

62571-86-2
Record name Captopril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62571-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Captopril [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062571862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Captopril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01197
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name captopril
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Captopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1037197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Captopril
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.806
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAPTOPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G64RSX1XD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Captopril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6527
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Captopril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015328
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

103-104, 103-104 °C, 106 °C
Record name Captopril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01197
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Captopril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6527
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Captopril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015328
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Name
CC(CSCc1ccccc1)C(=O)N1CCCC1C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Captopril
Reactant of Route 2
Reactant of Route 2
Captopril
Reactant of Route 3
Reactant of Route 3
Captopril
Reactant of Route 4
Captopril
Reactant of Route 5
Reactant of Route 5
Captopril
Reactant of Route 6
Captopril

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.